5-Amino-5-deoxy-1,2-O-isopropylidene-6-O-trityl-alpha-D-galactofuranose
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Description
5-Amino-5-deoxy-1,2-O-isopropylidene-6-O-trityl-alpha-D-galactofuranose is a compound used in proteomics research . It has a molecular formula of C28H31NO5 and a molecular weight of 461.55 . The compound appears as a yellow foam .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C28H31NO5 . Detailed structural analysis would require more specific resources such as crystallographic data or spectroscopic analysis which are not available in the current search results.Physical and Chemical Properties Analysis
The compound is a yellow foam . It has a molecular weight of 461.55 . The compound should be stored at 2-8°C . More specific physical and chemical properties like melting point, boiling point, density, etc., are not provided in the available resources.Safety and Hazards
Specific safety and hazard information for 5-Amino-5-deoxy-1,2-O-isopropylidene-6-O-trityl-alpha-D-galactofuranose is not available in the current resources. For comprehensive safety data, one should refer to its Material Safety Data Sheet (MSDS) which provides information about handling, storage, and emergency procedures .
Future Directions
The future directions of research and applications involving 5-Amino-5-deoxy-1,2-O-isopropylidene-6-O-trityl-alpha-D-galactofuranose are not specified in the available resources. Given its use in proteomics research , it might be involved in studies of protein function, interactions, or structure. Further directions would likely depend on the results of such studies.
Properties
IUPAC Name |
(3aR,5S,6aS)-5-(1-amino-2-trityloxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO5/c1-27(2)33-25-23(30)24(32-26(25)34-27)22(29)18-31-28(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17,22-26,30H,18,29H2,1-2H3/t22?,23?,24-,25-,26+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIJKOKPHRCUSP-HSNSGLIMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)C(COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)N)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H](O1)O[C@H](C2O)C(COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675572 |
Source
|
Record name | (3aR,5S,6aS)-5-(1-amino-2-trityloxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109681-00-7 |
Source
|
Record name | (3aR,5S,6aS)-5-(1-amino-2-trityloxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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